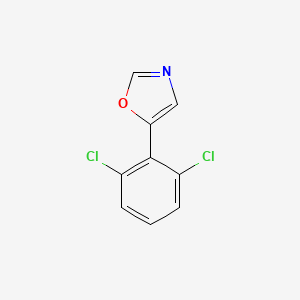

5-(2,6-dichlorophenyl)oxazole

描述

Significance of Oxazole (B20620) Scaffolds in Synthetic and Medicinal Chemistry

Oxazole derivatives are of paramount importance in both synthetic and medicinal chemistry due to their wide range of biological activities and their utility as synthetic intermediates. chemicalbook.com The oxazole nucleus is a key structural motif found in numerous natural products and synthetically developed compounds with demonstrated therapeutic potential. smolecule.com This heterocycle is considered a "bioisostere," meaning it can be interchanged with other chemical groups to enhance a molecule's biological activity or physicochemical properties without drastically altering its shape.

The versatility of the oxazole scaffold allows for diverse chemical modifications, enabling chemists to fine-tune the properties of molecules for specific biological targets. ontosight.ai The ability of the oxazole ring to participate in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, facilitates its binding to enzymes and receptors within biological systems. ontosight.ai Consequently, oxazole-containing compounds have been developed as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. chemicalbook.coma2bchem.com

The synthesis of oxazole derivatives is also a well-explored area of organic chemistry, with several named reactions dedicated to their construction, such as the Robinson-Gabriel synthesis, the van Leusen reaction, and the Fischer oxazole synthesis. nih.gov These synthetic methodologies provide accessible routes to a wide array of substituted oxazoles, furthering their investigation in drug discovery and materials science.

Overview of Dichlorophenyl Moiety Integration in Bioactive Molecules

The incorporation of a dichlorophenyl moiety, particularly the 2,6-disubstituted pattern, is a common strategy in the design of bioactive molecules. The presence of chlorine atoms on the phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The chlorine atoms are known to enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes. The substitution pattern also plays a crucial role; the 2,6-dichloro substitution can induce a specific conformation in the molecule, which may be optimal for binding to a biological target. This steric effect can lock the phenyl ring in a twisted orientation relative to the rest of the molecule, which can be critical for activity.

Furthermore, the electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the phenyl ring, influencing its interactions with biological macromolecules. Several successful drugs and clinical candidates across different therapeutic areas contain the dichlorophenyl group, highlighting its importance in medicinal chemistry. For instance, compounds containing this moiety have shown potential as anti-inflammatory and immunomodulating agents. scispace.comnih.gov

Research Landscape of 5-(2,6-Dichlorophenyl)oxazole within Oxazole Chemistry

Direct and extensive research specifically focused on this compound is limited in publicly available literature. However, by examining research on analogous structures, we can infer its potential significance and place within oxazole chemistry. The compound, identified by CAS number 2665663-05-6, represents a confluence of the two previously discussed structural motifs: the versatile oxazole core and the influential 2,6-dichlorophenyl group. a2bchem.com

Research on structurally related compounds, such as those containing a 2,6-dichlorophenyl group attached to an oxazole or the isomeric isoxazole (B147169) ring, provides insights into the potential biological activities of this compound. For example, various oxazole derivatives incorporating a dichlorophenyl moiety have been synthesized and investigated for their antimicrobial and anticancer properties. researchgate.net Specifically, complex molecules that include a 2-[2-(2,6-dichlorophenyl)amino]phenylmethyl group attached to a 1,3-oxazole ring have been prepared and evaluated for their antimicrobial activities. scispace.com

Moreover, isoxazole analogs, which share a similar five-membered heterocyclic ring with nitrogen and oxygen, have been synthesized with the 3-(2,6-dichlorophenyl) substitution pattern and have shown potential as immunomodulating agents. nih.gov The synthesis of related compounds like 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride further indicates the utility of the 2,6-dichlorophenyl-substituted heterocycle as a building block in medicinal chemistry. nih.gov

The research landscape suggests that this compound is a synthetically accessible molecule with potential for biological activity, warranting further investigation. Its structural features suggest that it could be a valuable probe for exploring biological systems or a lead compound for the development of new therapeutic agents. Future research would be necessary to fully elucidate its chemical properties and biological profile.

属性

IUPAC Name |

5-(2,6-dichlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQNHDQAKZXKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CN=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2,6 Dichlorophenyl Oxazole and Its Analogues

Established Strategies for Oxazole (B20620) Ring Construction Relevant to the Target Compound

Several classical and contemporary methods for the synthesis of the oxazole ring are pertinent to the construction of 5-aryl oxazoles. The applicability of these methods for the synthesis of 5-(2,6-dichlorophenyl)oxazole is largely dependent on their tolerance for sterically demanding substrates.

Van Leusen Oxazole Synthesis and its Applicability

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism. mdpi.com The process involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid yield the oxazole ring. organic-chemistry.org

The key advantage of the Van Leusen synthesis is its convergent nature, directly coupling an aldehyde with the C2-N fragment of the oxazole ring. For the synthesis of this compound, the required precursor would be 2,6-dichlorobenzaldehyde (B137635). The reaction would proceed as follows:

Figure 1: Proposed Van Leusen synthesis of this compound.

Figure 1: Proposed Van Leusen synthesis of this compound.The steric hindrance posed by the two ortho-chlorine atoms on the benzaldehyde (B42025) may slow down the initial nucleophilic attack by the deprotonated TosMIC. However, the Van Leusen reaction is known to be applicable to a wide range of aldehydes, including those with electron-withdrawing groups. rsc.org The reaction is typically carried out in a basic medium, with potassium carbonate being a common choice, often in a solvent such as methanol. mdpi.com

Robinson-Gabriel Synthesis Principles and Modifications

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com This reaction typically requires a dehydrating agent, such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid. ijpsonline.com For the synthesis of this compound, the necessary precursor would be an N-acyl-2-amino-1-(2,6-dichlorophenyl)ethanone.

The general principle involves the intramolecular cyclization of the α-acylamino ketone, followed by dehydration to form the aromatic oxazole ring. A key challenge in applying this method to the target compound is the synthesis of the sterically hindered α-acylamino ketone precursor. Friedel-Crafts acylation strategies may be employed for this purpose. nih.gov

Modifications to the classical Robinson-Gabriel synthesis have been developed to accommodate more sensitive substrates and to improve yields. These include the use of milder dehydrating agents and alternative cyclization promoters. wikipedia.org

Fischer-Oxazole Synthesis and Related Cyclodehydration Approaches

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgdrugfuture.com Discovered by Emil Fischer in 1896, this method is one of the earliest for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org To synthesize this compound via this route, one could potentially use 2,6-dichlorobenzaldehyde cyanohydrin and another aldehyde, or a cyanohydrin derived from a different aldehyde reacting with 2,6-dichlorobenzaldehyde. The reaction proceeds through an iminochloride intermediate, followed by cyclization and dehydration. wikipedia.org

A significant hurdle for this method is the preparation and stability of the required cyanohydrin precursor derived from the sterically hindered 2,6-dichlorobenzaldehyde. The formation of cyanohydrins can be an equilibrium-limited process, particularly with sterically hindered ketones and aldehydes.

Related cyclodehydration approaches often involve the intramolecular cyclization of precursors that already contain the necessary atoms for the oxazole ring, differing in the specific functional groups that undergo transformation.

Metal-Catalyzed Reaction Pathways for Regioselective Synthesis

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed reactions for the construction of heterocyclic rings, including oxazoles. Palladium and copper catalysts are particularly prominent in this area. These methods often offer high regioselectivity and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the C-C bond between the aryl group and the oxazole ring. This could involve the coupling of a 5-halooxazole with a 2,6-dichlorophenylboronic acid or vice versa. The success of such couplings with sterically hindered substrates often relies on the use of specialized phosphine (B1218219) ligands that can facilitate the reductive elimination step from the bulky palladium complex. rsc.orgacs.org Palladium-catalyzed C-H activation is another advanced strategy that could potentially be used to directly couple a C-H bond of the 2,6-dichlorobenzene with a preformed oxazole ring or its precursor. rsc.orgnih.gov

Copper-catalyzed reactions have also been developed for the synthesis of substituted oxazoles. These can include annulation reactions where a copper catalyst mediates the cyclization of suitable precursors. nih.gov Copper-catalyzed methods can sometimes offer different reactivity and selectivity profiles compared to palladium, and may be more tolerant of certain functional groups. The development of sterically hindered N-arylimidazoles through copper-catalyzed coupling reactions suggests the potential applicability of similar strategies for oxazole synthesis.

Precursor Synthesis and Functionalization Strategies for 2,6-Dichlorophenyl Introduction

The successful synthesis of this compound is critically dependent on the availability of appropriately functionalized precursors. The introduction of the 2,6-dichlorophenyl moiety is a key step in these synthetic sequences.

For the Van Leusen synthesis , the primary precursor is 2,6-dichlorobenzaldehyde . This can be prepared through various methods, including the oxidation of 2,6-dichlorotoluene (B125461) or the hydrolysis of 2,6-dichlorobenzal chloride. google.comgoogle.com

For the Robinson-Gabriel synthesis , a key intermediate is an α-acylamino ketone bearing the 2,6-dichlorophenyl group, such as 2-amino-1-(2,6-dichlorophenyl)ethan-1-one . This compound can be synthesized, for example, from 2,6-dichloroacetophenone through α-bromination followed by amination. A hydrobromide salt of this amino ketone has been reported.

For the Fischer oxazole synthesis , the required precursor is 2,6-dichlorobenzaldehyde cyanohydrin . The synthesis of cyanohydrins from sterically hindered aldehydes can be challenging due to unfavorable equilibrium. ekb.eg However, methods using transcyanation reagents like acetone (B3395972) cyanohydrin or silyl (B83357) cyanides in the presence of a catalyst can be employed to drive the reaction to completion.

For metal-catalyzed cross-coupling reactions , precursors such as 2,6-dichlorophenylboronic acid or 2,6-dichloroiodobenzene would be necessary. These are commercially available or can be synthesized through established methods of aromatic functionalization.

Optimization of Reaction Parameters and Yield Enhancement Techniques

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, especially given the steric hindrance of the 2,6-dichlorophenyl group. Several techniques can be employed to enhance the efficiency of the synthetic methods described above.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govacs.org For the Van Leusen synthesis, microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. nih.gov This technique can help overcome the activation energy barrier that may be heightened by the sterically hindered substrate.

The choice of base and solvent is also critical. In the Van Leusen synthesis, while potassium carbonate is traditional, other bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or the use of ionic liquids as solvents have been shown to improve reaction outcomes. ijpsonline.com For the Robinson-Gabriel synthesis, the strength and type of dehydrating agent must be carefully selected to avoid side reactions.

In metal-catalyzed reactions , the selection of the appropriate ligand for the metal center is paramount, particularly for coupling with sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu families, are often effective in promoting challenging Suzuki-Miyaura couplings by facilitating the reductive elimination step. semanticscholar.org The optimization of catalyst loading, temperature, and reaction time are also standard procedures for maximizing yield.

The following table summarizes some key optimization parameters for the discussed synthetic strategies:

| Synthetic Method | Key Parameters for Optimization | Potential Advantages for Hindered Substrates |

| Van Leusen Synthesis | Base (e.g., K₂CO₃, DBU), Solvent (e.g., MeOH, ionic liquid), Temperature, Microwave irradiation | Microwave assistance can overcome steric hindrance. |

| Robinson-Gabriel Synthesis | Dehydrating agent (e.g., H₂SO₄, POCl₃, PPA), Temperature, Reaction time | Use of milder reagents can prevent degradation of sensitive substrates. |

| Fischer Oxazole Synthesis | Acid catalyst (e.g., anhydrous HCl), Solvent (e.g., dry ether), Temperature | Careful control of anhydrous conditions is crucial. |

| Metal-Catalyzed Coupling | Catalyst (e.g., Pd, Cu), Ligand (e.g., bulky phosphines), Base, Solvent, Temperature | Ligand choice is critical for coupling sterically demanding partners. |

Careful purification of intermediates and the final product, often involving column chromatography or recrystallization, is essential to obtain this compound in high purity.

Stereoselective Synthetic Approaches for Oxazole Derivatives

The synthesis of enantiomerically pure oxazoles is of significant interest due to their applications as chiral ligands, auxiliaries, and building blocks in asymmetric synthesis. researchgate.netnih.gov While the direct asymmetric synthesis of the aromatic oxazole ring is challenging, stereoselectivity is often introduced at the stage of a non-aromatic precursor, such as an oxazoline (B21484), which is then converted to the target oxazole.

A common strategy for obtaining chiral oxazoles involves the synthesis of diastereomeric intermediates, which can be separated physically. This is often achieved by using a chiral auxiliary or a chiral reagent during the ring formation step. For instance, the reaction of an aldehyde with a chiral amino alcohol can produce a chiral oxazoline.

In a related approach, diastereoselective synthesis of 4,5-disubstituted oxazolines can be achieved through [3+2] cycloaddition reactions. acs.org For example, the reaction between an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) can be controlled to produce diastereomeric oxazolines. nih.govacs.org By carefully selecting the base and reaction conditions, the stereochemical outcome can be influenced. Once the diastereomeric oxazoline intermediates are formed, they can be separated using standard laboratory techniques like column chromatography or fractional crystallization. Following separation, the desired diastereomer can be oxidized or subjected to an elimination reaction to yield the enantiomerically enriched aromatic oxazole.

When a racemic or scalemic mixture of a chiral oxazole derivative is synthesized, its separation into individual enantiomers is necessary to obtain enantiopure compounds. Various physical methods are employed for this purpose.

Chromatographic Techniques: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the analytical and preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Crystallization: Enantiomer enrichment can be achieved through preferential crystallization. If a racemic mixture forms a conglomerate (a mechanical mixture of crystals of the pure enantiomers), it can sometimes be separated by manually picking the crystals, although this is rare. A more common method is resolution via diastereomeric salt formation. The racemic oxazole, if it contains a basic or acidic handle, is reacted with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure enantiomer is recovered by removing the resolving agent.

Distillation and Sublimation: While less common for complex molecules, fractional distillation and sublimation can occasionally be used to separate diastereomers if they have sufficiently different boiling or sublimation points. These techniques are generally more applicable to volatile and thermally stable compounds.

Green Chemistry Principles in Oxazole Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce or eliminate the use and generation of hazardous substances. ijpsonline.comijpsonline.com This has led to the development of more environmentally benign approaches for the synthesis of oxazoles.

Microwave (MW) and ultrasound irradiation have emerged as efficient alternative energy sources for promoting organic reactions, often leading to shorter reaction times, higher yields, and cleaner processes compared to conventional heating. ijpsonline.comijpsonline.comtandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the van Leusen oxazole synthesis, a key reaction for preparing 5-substituted oxazoles from aldehydes and TosMIC. mdpi.com For instance, a one-pot microwave-assisted [3+2] cycloaddition reaction of substituted aryl aldehydes with TosMIC has been developed. acs.orgnih.govacs.org This method is noted for its high efficiency, very short reaction times (often minutes instead of hours), and excellent product yields. nih.govacs.orgsemanticscholar.org The use of environmentally benign solvents like isopropanol (B130326) further enhances the green credentials of this protocol. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, accelerates reactions through the phenomenon of acoustic cavitation. mdpi.com This technique has been used for the synthesis of various heterocyclic compounds, including oxazoles. nih.govnih.gov For example, the synthesis of aminooxazole derivatives using a deep eutectic solvent was significantly accelerated by ultrasound, providing a 90% yield in just 8 minutes, compared to 69% yield after 3.5 hours with conventional heating. researchgate.net Ultrasound-assisted methods often operate at room temperature, reducing energy consumption and minimizing the formation of byproducts. ijpsonline.com

| Energy Source | Typical Reaction | Key Advantages | Example Condition | Yield | Reference |

|---|---|---|---|---|---|

| Microwave | van Leusen Reaction (Aldehyde + TosMIC) | Rapid heating, reduced reaction time, higher yields | Aldehyde, TosMIC, K₃PO₄, Isopropanol, 350W, 65°C, 8 min | Up to 96% | nih.govacs.org |

| Ultrasound | Cyclization/Condensation Reactions | Short reaction times, mild conditions, high yields | α-bromoketone, Urea (B33335), Deep Eutectic Solvent, Room Temp., 8 min | 90% | researchgate.net |

The replacement of volatile organic compounds (VOCs) with greener solvents is a cornerstone of sustainable chemistry. Ionic liquids (ILs) and deep eutectic solvents (DESs) have gained prominence as alternative reaction media. mdpi.comnih.gov

Ionic Liquids (ILs): ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and can be tuned for specific solvent properties. They have been effectively used as recyclable solvents and sometimes as catalysts in oxazole synthesis. ijpsonline.com The van Leusen synthesis of 4,5-disubstituted oxazoles has been demonstrated in ionic liquids like [bmim]Br, providing high yields. organic-chemistry.orgnih.gov A key advantage is the potential for recycling the ionic liquid for several runs without a significant loss in product yield, making the process more economical and sustainable. organic-chemistry.orgorganic-chemistry.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline (B1196258) chloride) that form a eutectic with a melting point much lower than the individual components. mdpi.com They are attractive green solvents due to their low cost, low toxicity, biodegradability, and simple preparation from natural sources. researchgate.net DESs have been successfully employed as dual solvent/catalyst media in the synthesis of oxazole derivatives from phenacyl bromides and amides, offering an environmentally friendly alternative to conventional solvents. researchgate.netresearchgate.net

| Solvent Type | Reaction Example | Advantages | Recyclability | Reference |

|---|---|---|---|---|

| Ionic Liquid ([bmim]Br) | One-pot van Leusen synthesis | High yields, non-volatile, thermally stable | Reusable up to six times without significant yield loss | organic-chemistry.org |

| Deep Eutectic Solvent (Choline chloride/Urea) | Synthesis from α-haloketones and amides | Biodegradable, low cost, non-toxic, can act as catalyst | Recyclable, though efficiency may decrease over runs | researchgate.netmdpi.com |

Biocatalytic Approaches: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers high selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, representing an ideal green chemistry tool. While the literature on specific biocatalytic methods for the core synthesis of the oxazole ring is still emerging, enzymes are widely used for the synthesis of chiral precursors, such as chiral amino alcohols or α-hydroxy ketones, which can then be converted to chiral oxazoles or oxazolines. The development of new enzyme-catalyzed reactions for heterocyclic synthesis is an active area of research.

Solvent-Free Methods: Conducting reactions without a solvent (neat conditions) is a highly desirable green methodology as it eliminates solvent waste and simplifies product purification. An oxidative, copper-catalyzed, solvent-free annulation method has been developed for the synthesis of 2,4,5-triarylated oxazoles. organic-chemistry.org This reaction proceeds at a mild temperature under an atmosphere of molecular oxygen, offering a facile and clean route to polysubstituted oxazoles from readily available substrates. organic-chemistry.org Such solvent-free approaches significantly reduce the environmental impact of the synthetic process.

Chemical Reactivity and Mechanistic Investigations of 5 2,6 Dichlorophenyl Oxazole

Reaction Mechanisms in Formation Pathways of the Oxazole (B20620) Core

The synthesis of the 5-substituted oxazole core, such as that in 5-(2,6-dichlorophenyl)oxazole, can be achieved through several established synthetic routes. Two of the most prominent methods are the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

Van Leusen Oxazole Synthesis: This method is a powerful tool for the formation of 5-substituted oxazoles from aldehydes. mdpi.com The reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.org The mechanism proceeds through the following steps:

Deprotonation: A base removes an acidic α-proton from TosMIC, generating a nucleophilic carbanion.

Nucleophilic Addition: The TosMIC anion attacks the carbonyl carbon of an aldehyde (in this case, 2,6-dichlorobenzaldehyde) to form an alkoxide intermediate.

Cyclization: The intermediate undergoes an intramolecular 5-endo-dig cyclization, where the alkoxide oxygen attacks the isocyanide carbon, forming a 5-membered oxazoline (B21484) ring. wikipedia.orgnih.gov

Elimination: The presence of the tosyl group as an excellent leaving group facilitates a base-promoted elimination of p-toluenesulfinic acid (TosH), leading to the formation of the aromatic oxazole ring. mdpi.com

This one-pot reaction is valued for its mild conditions and efficiency in producing 5-substituted oxazoles. nih.gov

Robinson-Gabriel Synthesis: This classical method involves the cyclization and dehydration of an α-acylamino ketone to form the oxazole ring. pharmaguideline.comsynarchive.comwikipedia.org The mechanism is generally acid-catalyzed:

Enolization/Protonation: The ketone carbonyl of the α-acylamino ketone starting material is protonated by a strong acid (e.g., H₂SO₄, PCl₅), or the enol form is attacked.

Nucleophilic Attack: The amide carbonyl oxygen acts as a nucleophile, attacking the protonated ketone (or its enol form) to form a five-membered cyclic intermediate, a hydroxydihydrooxazole (oxazoline) derivative. acs.org

Dehydration: Two subsequent dehydration steps, driven by the strong acid and often heat, eliminate water molecules to generate the stable, aromatic oxazole ring. acs.org Isotopic labeling studies have confirmed that the oxygen atom from the amide is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water. acs.org

| Synthesis Method | Key Reactants | Conditions | General Mechanism |

|---|---|---|---|

| Van Leusen Synthesis | Aldehyde (e.g., 2,6-dichlorobenzaldehyde), Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃) in a solvent like methanol | Nucleophilic addition of deprotonated TosMIC to aldehyde, followed by intramolecular cyclization and elimination of TosH. mdpi.comwikipedia.org |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Strong dehydrating acids (e.g., H₂SO₄, POCl₃, PPA) | Acid-catalyzed intramolecular condensation (cyclization) followed by dehydration. pharmaguideline.comwikipedia.org |

Electrophilic and Nucleophilic Reactivity of the Oxazole Ring System

The oxazole ring is an electron-deficient aromatic system due to the presence of two electronegative heteroatoms, oxygen and nitrogen. This electronic nature dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity: Electrophilic aromatic substitution on the oxazole ring is generally difficult and requires activating (electron-donating) substituents to proceed efficiently. pharmaguideline.com The ring is less aromatic than thiazole (B1198619) and significantly less reactive than benzene (B151609) towards electrophiles. cutm.ac.in When substitution does occur, it preferentially takes place at the C4 or C5 positions, which are more electron-rich than the C2 position. pharmaguideline.com The presence of the electron-withdrawing 2,6-dichlorophenyl group at C5 in this compound would further deactivate the ring, making electrophilic attack highly unfavorable.

Other notable reactions include:

Deprotonation: The hydrogen atom at the C2 position is the most acidic on the oxazole ring. tandfonline.com Treatment with a strong base like n-butyllithium can lead to deprotonation at C2, forming a 2-lithio-oxazole intermediate. This intermediate is often unstable and can fragment into an open-chain isocyanide. pharmaguideline.comwikipedia.org

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly when activated with electron-releasing substituents. This reactivity provides a route to synthesizing pyridine (B92270) derivatives. pharmaguideline.comwikipedia.org

| Reaction Type | Position of Attack | Reactivity Trend | Comments |

|---|---|---|---|

| Electrophilic Substitution | C4 > C5 > C2 | Generally unreactive; requires activating groups. pharmaguideline.com | The 2,6-dichlorophenyl group at C5 deactivates the ring further. |

| Nucleophilic Substitution | C2 >> C4 > C5 | Rare; requires a good leaving group at C2. tandfonline.com | Often results in ring cleavage instead of substitution. pharmaguideline.com |

| Deprotonation (Lithiation) | C2 | Most acidic proton is at C2. wikipedia.org | The resulting 2-lithio species can be unstable. pharmaguideline.com |

Stability and Degradation Pathways in Chemical Environments

Oxazole derivatives exhibit a range of stabilities depending on the chemical environment and the nature of their substituents.

Thermal Stability: The oxazole ring is a thermally stable aromatic system and does not typically decompose at high boiling temperatures. tandfonline.com

Oxidative Degradation: The ring system is susceptible to cleavage by strong oxidizing agents. Reagents like potassium permanganate (B83412) (KMnO₄), chromic acid, and ozone can open the oxazole ring. pharmaguideline.com However, the ring is generally stable towards milder oxidizing agents like hydrogen peroxide. pharmaguideline.com

Hydrolytic Stability: Oxazoles are generally stable under neutral aqueous conditions. However, under strongly acidic or basic conditions, the ring can undergo hydrolytic cleavage. nih.gov The stability is highly dependent on the substituents. For instance, certain 5-hydroxyoxazole derivatives have been found to be particularly unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While this compound lacks this specific group, harsh pH conditions could still promote degradation.

Photochemical Degradation: Oxazole rings can undergo photolysis and photochemical transformations. tandfonline.com Irradiation with UV light can lead to isomerization or degradation products. researchgate.net For example, the photoisomerization of isoxazoles to oxazoles is a known process that proceeds via an acyl azirine intermediate, highlighting the susceptibility of these five-membered heterocycles to photochemical rearrangement. nih.gov Theoretical studies have also explored the complex pathways of photochemical transposition reactions in the parent oxazole. acs.org

Investigating the Influence of the 2,6-Dichlorophenyl Substituent on Reactivity

Electronic Effects: The two chlorine atoms are highly electronegative, making the 2,6-dichlorophenyl group strongly electron-withdrawing primarily through the inductive effect. This effect deactivates the entire molecule.

Effect on the Oxazole Ring: The inductive withdrawal of electron density from the phenyl ring is transmitted to the oxazole ring, making it even more electron-deficient. This further disfavors electrophilic attack on the oxazole core and could potentially increase its susceptibility to nucleophilic attack or ring-opening, although this is counteracted by steric factors.

Effect on the Phenyl Ring: The phenyl ring itself is strongly deactivated towards electrophilic aromatic substitution due to the two chlorine substituents. mnstate.edu

Steric Effects: The two chlorine atoms in the ortho positions of the phenyl ring create significant steric hindrance.

Restricted Rotation: This steric bulk forces the phenyl ring to be twisted out of the plane of the oxazole ring. In a related crystal structure, the dihedral angle between a 2,6-dichlorophenyl ring and an adjacent group was found to be substantial, minimizing π-conjugation between the two rings. nih.gov This lack of planarity means that electronic communication between the rings is dominated by the inductive effect rather than resonance.

Shielding of Reaction Sites: The bulky substituent sterically shields the C5 position where it is attached and also hinders the approach of reagents to the adjacent C4 position of the oxazole ring. This steric blockade would make reactions at these sites, whether electrophilic or nucleophilic, kinetically very slow. Research has shown that even with significant steric hindrance, reactions like N-to-C aryl migration can proceed with a 2,6-dichlorophenyl moiety, suggesting that under the right conditions, this steric barrier can be overcome. acs.org

| Effect | Description | Consequence on Reactivity |

|---|---|---|

| Electronic (Inductive) | Strong electron-withdrawal by two chlorine atoms. | Deactivates both the oxazole and phenyl rings towards electrophilic attack. Increases the overall electron deficiency of the molecule. |

| Electronic (Resonance) | Largely inhibited due to steric hindrance forcing a non-planar conformation. | The inductive effect is the dominant electronic influence on the oxazole ring's reactivity. |

| Steric Hindrance | Bulky chlorine atoms at ortho positions restrict access to nearby sites. | Shields the C5 and C4 positions of the oxazole ring, hindering the approach of reactants and slowing reaction rates at these positions. |

Computational and Theoretical Studies of 5 2,6 Dichlorophenyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. researchgate.netresearchgate.net For 5-(2,6-dichlorophenyl)oxazole, these calculations elucidate the electronic structure that governs its reactivity, stability, and intermolecular interactions.

The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability, whereas a small gap implies higher reactivity. In aromatic heterocyclic systems like oxazole (B20620), the π-electrons of the ring system typically constitute the frontier orbitals. uci.eduaskfilo.com The distribution of these orbitals across the 2,6-dichlorophenyl and oxazole rings determines the regions most susceptible to electrophilic or nucleophilic attack.

Table 1: Key Parameters from Quantum Chemical Calculations This table is illustrative, showing typical parameters obtained from quantum chemical calculations for heterocyclic compounds.

| Parameter | Description | Typical Significance for Oxazole Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability; influences interactions with electron-accepting sites on biological targets. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability; relevant for interactions with electron-rich residues in proteins. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to form dipole-dipole interactions with binding partners. |

| Electron Density | Distribution of electrons around the molecule. | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

Conformational Analysis and Energetics

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their corresponding energy levels. For this compound, a key structural feature is the rotational barrier around the single bond connecting the phenyl and oxazole rings. The molecule is not planar due to steric hindrance from the two chlorine atoms at the ortho positions of the phenyl ring.

Computational methods are used to calculate the potential energy surface as a function of the dihedral angle between the two rings. This analysis identifies the most stable, low-energy conformation (the global minimum) and other local energy minima. Crystal structure analysis of a closely related compound, 5-methyl-N-(2,6-dichlorophenyl)isoxazole-4-carboxamide, revealed a significant dihedral angle of 59.10° between the benzene (B151609) and isoxazole (B147169) rings, confirming the non-planar structure. nih.gov Understanding the preferred conformation is vital, as the three-dimensional shape of a molecule dictates how it fits into the binding site of a biological target. The relative energies of different conformations determine the probability of the molecule adopting a specific shape required for biological activity.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. hilarispublisher.compharmainfo.inresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions.

The oxazole scaffold is present in various compounds known to inhibit enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. nih.govaalto.fi Docking simulations of this compound into the active site of COX-2 can predict its binding mode and affinity. The COX-2 active site is a hydrophobic channel with a notable side pocket. nih.gov

Following a docking simulation, a detailed profile of all non-covalent interactions between the ligand and the protein is generated. researchgate.net Tools such as the Protein-Ligand Interaction Profiler (PLIP) can systematically detect and visualize these interactions. nih.govnih.gov This profiling is crucial for understanding the structural basis of binding affinity and selectivity.

The primary types of interactions identified include:

Hydrogen Bonds: Formed between the nitrogen or oxygen atoms of the oxazole ring and suitable donor/acceptor residues in the protein.

Hydrophobic Interactions: Involving the dichlorophenyl ring and nonpolar residues of the enzyme's binding pocket.

π-π Stacking: Potential interactions between the aromatic phenyl or oxazole rings and aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.

Halogen Bonds: The chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

Table 2: Predicted Ligand-Protein Interactions for a Phenyl-Oxazole Scaffold in a COX-2 Active Site This table is illustrative, based on docking studies of analogous COX-2 inhibitors.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues in COX-2 |

| Hydrophobic | Dichlorophenyl Ring | Val116, Val349, Leu352, Met522, Val523, Leu531 |

| Hydrogen Bond | Oxazole Nitrogen/Oxygen | Arg120, Tyr355, Ser353 |

| π-π Stacking | Phenyl or Oxazole Ring | Tyr355, Phe518, Trp387 |

| van der Waals | Entire Ligand | Multiple residues within the active site channel |

Molecular Dynamics Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. scienceopen.com This technique is used to assess the stability of the predicted binding pose from docking and to explore the conformational changes in both the ligand and the protein upon binding. sns.it

For the complex of this compound with an enzyme like COX-2, an MD simulation would typically be run for tens to hundreds of nanoseconds. scienceopen.com Analysis of the simulation trajectory can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand's position over time. A stable RMSD indicates that the ligand remains securely in the binding pocket.

Key Persistent Interactions: Identifying which hydrogen bonds or hydrophobic contacts are maintained throughout the simulation, highlighting the most critical interactions for stable binding.

Conformational Flexibility: Observing how the ligand and protein side chains adjust to each other, which can reveal induced-fit mechanisms.

Binding Free Energy Calculations: More advanced MD-based methods, like MM/PBSA, can provide more accurate estimates of binding free energy, which correlates better with experimental binding affinities.

Studies on oxazole itself have used MD simulations to investigate its excited-state dynamics and relaxation pathways, demonstrating the power of this technique to understand molecular behavior at a fundamental level. researchgate.net

Application of AI-Driven Drug Design Principles to Oxazole Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.gov These principles can be applied to the this compound scaffold to explore novel derivatives with enhanced properties. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on datasets of existing oxazole derivatives and their measured biological activities to create QSAR models. peerj.com These models can then predict the activity of new, unsynthesized derivatives based solely on their chemical structure.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those with a high probability of being active against a specific target, significantly reducing the number of compounds that need to be synthesized and tested experimentally. youtube.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. By providing the model with desired properties (e.g., high affinity for COX-2, low toxicity, good solubility), these algorithms can generate novel oxazole derivatives optimized for a specific therapeutic purpose.

ADMET Prediction: AI models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

The integration of AI with computational methods like docking and MD simulations creates a powerful workflow for the rational design of next-generation drugs based on the oxazole scaffold. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 5 2,6 Dichlorophenyl Oxazole Derivatives

Impact of Substituent Variation on In Vitro Biochemical Activity

The biological activity of 5-(2,6-dichlorophenyl)oxazole derivatives can be significantly influenced by chemical modifications at various positions on the molecule. SAR studies investigate how these changes affect the compound's interaction with its biological target, providing a roadmap for optimization.

The 2,6-dichlorophenyl group at the 5-position of the oxazole (B20620) ring is a critical feature for the activity of many derivatives, particularly those targeting p38α MAPK. This substitution pattern helps to anchor the molecule in a specific orientation within the target's binding site.

Research on related heterocyclic scaffolds has underscored the importance of this di-substituted phenyl ring. For instance, a series of 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids were identified as potent p38α MAPK inhibitors. researchgate.net Within this series, further substitutions on a benzylidene moiety at the 2-position demonstrated significant effects on activity. Derivatives with a 4-hydroxy-3-methoxybenzylidene or a 3,4-dimethoxybenzylidene group showed the highest inhibitory activity. researchgate.net

The nature and position of halogen atoms on the phenyl ring are also crucial. While the 2,6-dichloro substitution is common, other halogenation patterns can modulate activity. For example, studies on 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles, including oxazoles, identified them as novel p38α inhibitors, highlighting that fluorine substitutions can be favorable. mdpi.com In a series of benzoxazole (B165842) derivatives, it was found that compounds bearing a chlorine at position 5 of the benzoxazole ring or a methoxy (B1213986) group at position 3 of the phenyl ring generally exhibited higher antiproliferative activity. mdpi.com

The following table summarizes the impact of phenyl moiety modifications on the p38α MAPK inhibitory activity of a related thiazolo[3,2-a]pyrimidine scaffold.

| Compound | Modification on Benzylidene Moiety | p38α MAPK Inhibition |

|---|---|---|

| Derivative 1 | 4-Hydroxy-3-methoxy | High |

| Derivative 2 | 3,4-Dimethoxy | High |

| Derivative 3 | Unsubstituted | Moderate |

The oxazole ring itself is a key structural component, and its substitution pattern plays a vital role in biological activity. nih.gov The reactivity of the oxazole ring dictates the ease of introducing substituents at its various positions. Generally, electrophilic substitution is favored at the C5 position, while nucleophilic substitution is rare but most likely to occur at the C2 position. rjwave.org The acidity of the hydrogen atoms on the oxazole ring decreases in the order C2 > C5 > C4. nih.gov

SAR studies have shown that the relative positions of substituents on the oxazole ring are critical. In a series of 2-methyl-4,5-disubstituted oxazoles designed as antitubulin agents, a significant difference in potency was observed between regioisomers. Derivatives with a 3',4',5'-trimethoxyphenyl ring at the C4 position were generally more active than their counterparts with the same group at the C5 position. biomedgrid.com This indicates that the spatial arrangement of the aryl groups, dictated by their position on the oxazole core, is crucial for interaction with the biological target.

The nature of the substituent also has a profound impact. In one study, the introduction of a 4-fluorophenyl/pyridinyl motif on a five-membered ring, such as an oxazole, was found to be a key factor for p38 MAPK inhibitory activity. nih.gov

The introduction of linkers and side chains is a common strategy to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. In the context of kinase inhibitors, linkers can be used to connect different pharmacophoric elements and orient them correctly within the binding site.

For example, in a series of p38 MAPK inhibitors, a 1,2,4-oxadiazole-5-one system was used as a linker to connect two aromatic rings, mimicking the structure of stilbenes. nih.govmdpi.com This rigid linker helps to maintain the desired conformation for optimal binding. Similarly, isoxazolidine (B1194047) units have been employed as linkers between two vicinal 4-fluorophenyl/4-pyridine rings in azastilbene-based p38α inhibitors. nih.gov

The introduction of side chains can also lead to additional interactions with the target protein. In the design of isoxazole-based p38 MAPK inhibitors, the addition of a fresh interacting fourth site to the prototypical three-point interactive structure led to derivatives with excellent inhibitory activity. researchgate.net This highlights the potential for activity modulation through the strategic introduction of side chains that can exploit additional binding pockets or interactions.

Development of QSAR Models for Predictive Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. rjwave.org

While specific QSAR models for this compound derivatives are not extensively reported in the literature, QSAR studies on other classes of p38 MAPK inhibitors provide insights into the types of descriptors that are likely to be important. For these related inhibitors, 3D-QSAR and 4D-QSAR models have been developed. nih.govbiochempress.comresearchgate.net

For instance, a 4D-QSAR analysis of pyridinyl-imidazole and pyrimidinyl-imidazole inhibitors of p38-MAPK revealed the importance of specific molecular regions, such as the amino-benzyl moiety and the N1-substituent on the imidazole (B134444) ring, for inhibitory activity. nih.gov A 3D-QSAR model based on molecular field analysis (MFA) for a series of urea (B33335) derivatives as p38 MAPK inhibitors showed a strong correlation between the steric and electrostatic fields of the molecules and their biological activity. biochempress.com It is anticipated that a QSAR model for this compound derivatives would also likely depend on a combination of steric, electronic, and hydrophobic parameters. Such models can provide valuable guidance for the design of new analogs with improved potency. researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening. nih.govamm-journal.orgscienceopen.com

For p38 MAPK inhibitors, both ligand-based and structure-based pharmacophore models have been developed. A typical pharmacophore for a p38 MAPK inhibitor includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.gov For example, a quantitative pharmacophore model for 5-Lipoxygenase inhibitors consisted of two hydrogen-bond acceptors, one hydrophobic feature, and one ring aromatic feature. nih.gov

A combined ligand and structure-based pharmacophore model was developed to identify selective p38 MAP kinase inhibitors. This model was then used for database screening, which, after molecular docking analysis, led to the identification of several potent inhibitors with IC50 values in the nanomolar range. nih.gov This demonstrates the power of pharmacophore modeling and virtual screening in discovering novel chemical scaffolds. nih.gov A multi-stage virtual screening approach, combining machine learning, molecular docking, and molecular dynamics simulation, has also been successfully used to identify p38α MAPK inhibitors from natural product databases. nih.gov

Stereochemical Influences on Biochemical Activity and Selectivity

Stereochemistry can play a profound role in the biological activity and selectivity of a drug molecule. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological properties because biological systems, such as enzymes and receptors, are chiral. biomedgrid.comresearchgate.net

While the core this compound structure is achiral, the introduction of chiral centers through the addition of certain side chains can have a significant impact on activity. For instance, in a study of the oxazole-containing macrolide neopeltolide, SAR analysis revealed that the stereochemistry of the macrolide carbon, particularly at the C-11 and C-13 positions, is vital for its biological properties. mdpi.com

In another example, the antimalarial activity of 3-Br-acivicin isomers and their derivatives was found to be highly dependent on stereochemistry. The natural (5S, αS) isomers were consistently the most potent, suggesting that a stereoselective uptake mechanism might be responsible for the enhanced biological activity. nih.gov These findings underscore the importance of considering stereochemistry in the design of new this compound derivatives, as the introduction of chiral centers could lead to significant differences in potency and selectivity between stereoisomers.

Biochemical and Molecular Biological Studies of 5 2,6 Dichlorophenyl Oxazole in Vitro

Enzymatic Inhibition Profiling and Mechanistic Characterization

No specific data was found regarding the enzymatic inhibition profile or mechanistic characterization of 5-(2,6-dichlorophenyl)oxazole.

Cyclooxygenase-2 (COX-2) Inhibition Studies

No published studies detailing the in vitro inhibition of the cyclooxygenase-2 (COX-2) enzyme by this compound were identified. While the broader class of diaryloxazoles has been investigated for COX-2 inhibition, specific inhibitory concentrations (IC50), selectivity, or mechanism of action for this compound are not available.

Interleukin-1β Converting Enzyme (ICE) Inhibition Studies

There is no available scientific literature describing the in vitro investigation of this compound as an inhibitor of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1.

Other Relevant Enzyme Target Investigations (e.g., LTA4H)

No research was found that specifically investigates the in vitro inhibitory activity of this compound against other relevant enzyme targets, such as Leukotriene A4 Hydrolase (LTA4H).

Ligand-Protein Binding Assays and Affinity Determination In Vitro

No data from in vitro ligand-protein binding assays or affinity determination studies for this compound with any protein target could be retrieved. Consequently, information regarding its binding affinity (such as Kᵢ or Kᴅ values) is not available.

Modulation of Cellular Pathways in Isolated Cell-Based Assays

Information regarding the modulation of cellular pathways by this compound in isolated cell-based assays is not present in the available scientific literature.

Cytokine Production (e.g., IGIF, IFN-γ) Modulation in Cell Lines

No studies were found that report on the effects of this compound on the production of cytokines, such as Interferon-gamma-inducing factor (IGIF, also known as IL-18) or Interferon-gamma (IFN-γ), in any cell lines.

Based on a comprehensive search of available scientific literature, there is no specific in vitro research data available for the chemical compound This compound corresponding to the requested sections on biochemical and molecular biological studies.

The instructions provided require a focused article detailing the antioxidant activity, anti-pathogenic potency, and a comparative analysis of This compound , complete with data tables from cited research. However, searches for specific studies on this exact compound yielded no results containing the required experimental data for the following sections:

Comparative Analysis with Reference Biochemical Modulators

While research exists for other oxazole (B20620) derivatives and compounds containing a dichlorophenyl group, the strict requirement to focus solely on This compound prevents the inclusion of data from these related but structurally distinct molecules. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content inclusions.

Future Directions and Emerging Research Opportunities for 5 2,6 Dichlorophenyl Oxazole

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives has been a subject of extensive research, leading to the development of numerous methodologies. However, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes remains a critical area of focus. researchgate.net Future explorations are expected to concentrate on green chemistry approaches and novel catalytic systems to streamline the synthesis of 5-(2,6-dichlorophenyl)oxazole and its analogs.

Key areas for methodological improvement include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times, increased yields, and cleaner reaction profiles. ijpsonline.comresearchgate.net Applying microwave irradiation to classical oxazole syntheses, such as the Van Leusen reaction, could provide a rapid and efficient pathway to the target compounds. nih.gov

Novel Catalytic Systems: The use of transition metal catalysts (e.g., Palladium, Copper, Nickel) has been instrumental in forming C-C and C-N bonds crucial for assembling complex oxazole derivatives. ijpsonline.com Future research will likely explore more sustainable and economical catalysts, including nanocatalysts and biocatalysts, to facilitate key synthetic transformations.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods. Adapting existing synthetic routes for this compound to flow chemistry setups could enable more efficient and reproducible production. researchgate.net

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. | Acceleration of the condensation and cyclization steps. | ijpsonline.comnih.gov |

| One-Pot Synthesis | Reduced workup, less solvent waste, higher atom economy. | Combining the formation of the oxazole ring with the introduction of the dichlorophenyl moiety. | researchgate.net |

| Novel Catalysis (e.g., Pd/Cu) | High efficiency in cross-coupling reactions for derivatization. | Direct arylation to introduce or modify the dichlorophenyl group. | ijpsonline.com |

| Van Leusen Oxazole Synthesis | A versatile and widely used method for forming the oxazole ring from aldehydes. | Reaction of 2,6-dichlorobenzaldehyde (B137635) with TosMIC. | nih.gov |

Advanced Computational Approaches for Deeper Mechanistic Understanding and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, providing insights into molecular interactions and guiding the design of more potent and selective compounds. For this compound, advanced computational methods can be employed to elucidate its mechanism of action, predict the properties of its derivatives, and optimize its structure for improved biological activity. jcchems.com

Future computational research should focus on:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode of this compound and its derivatives within the active site of target proteins. nih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and can guide the design of new analogs with enhanced potency. nih.gov

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) and other QM methods can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This can help in understanding the reaction mechanisms involved in its synthesis and its interactions with biological targets.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the drug discovery process is crucial. jcchems.com Computational models can be used to assess the drug-likeness and potential liabilities of novel this compound analogs, helping to prioritize the most promising candidates for synthesis and experimental testing.

| Computational Method | Objective | Expected Outcome for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding orientation and affinity to a target protein. | Identification of key amino acid residues interacting with the compound, guiding structure-activity relationship (SAR) studies. | nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Analyze the stability of the ligand-protein complex over time. | Understanding the conformational changes and flexibility of the binding pocket upon ligand binding. | jcchems.com |

| Density Functional Theory (DFT) | Investigate electronic properties and molecular reactivity. | Elucidation of electronic distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals to understand reactivity. | nih.gov |

| ADMET Prediction | Evaluate pharmacokinetic and toxicity profiles in silico. | Early identification of derivatives with favorable drug-like properties and low toxicity risk. | jcchems.com |

Identification of Undiscovered Biochemical Interaction Mechanisms In Vitro

While the oxazole scaffold is known to interact with a variety of biological targets, the specific biochemical mechanisms of this compound are not fully elucidated. nih.govbenthamscience.com A significant opportunity lies in the in vitro exploration of its molecular targets and pathways to uncover novel therapeutic applications.

Future in vitro research should aim to:

Target Deconvolution: Employing techniques such as chemical proteomics and affinity chromatography coupled with mass spectrometry can help identify the direct protein targets of this compound in various cell lysates.

Enzymatic and Binding Assays: Once potential targets are identified, their interaction with the compound needs to be validated and characterized using in vitro enzymatic assays or biophysical binding assays like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Cellular Pathway Analysis: Investigating the effect of the compound on various cellular signaling pathways using reporter gene assays, Western blotting, and phosphoproteomics can provide a comprehensive understanding of its downstream biological effects. For instance, many oxazole derivatives have been found to inhibit protein kinases or interfere with DNA-related processes. benthamscience.com

Mechanism of Action Studies: Detailed mechanistic studies are required to understand how the compound modulates the function of its target. This could involve investigating whether it acts as a competitive, non-competitive, or allosteric inhibitor of an enzyme, or if it disrupts protein-protein interactions. The induced-fit binding mechanism observed for some dichlorophenyl-containing inhibitors highlights the importance of detailed structural and biophysical characterization. scienceopen.com

Development of High-Throughput Screening Assays for Derivatives

To efficiently explore the chemical space around the this compound scaffold, the development of robust and sensitive high-throughput screening (HTS) assays is essential. nih.gov HTS allows for the rapid evaluation of large libraries of derivatives, accelerating the identification of lead compounds with improved activity and selectivity. princeton.edu

Future efforts in this area should include:

Biochemical HTS Assays: Developing miniaturized, automated assays to measure the inhibition of specific target enzymes is a primary goal. Fluorescence-based assays, such as Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET), are well-suited for HTS due to their sensitivity and homogeneous format. nih.govnih.gov

Cell-Based HTS Assays: These assays measure the effect of compounds on cellular functions, providing more physiologically relevant data. Examples include cell viability assays, reporter gene assays that monitor the activity of specific signaling pathways, and high-content screening (HCS) which uses automated microscopy to analyze multiple cellular parameters simultaneously. nih.gov

Fragment-Based Screening: If a direct target is known, fragment-based screening can be employed to identify smaller molecular fragments that bind to the target. These fragments can then be elaborated or linked together to generate more potent lead compounds based on the this compound core.

| HTS Assay Type | Principle | Application for this compound Derivatives | Reference |

|---|---|---|---|

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. | Screening for inhibitors that disrupt the binding of the target protein to its natural ligand or substrate. | nih.govnih.gov |

| Förster Resonance Energy Transfer (FRET) | Detects proximity between two fluorophores. Cleavage of a FRET-labeled substrate by a target protease separates the fluorophores, leading to a change in fluorescence. | Screening for inhibitors of target proteases or kinases. | nih.gov |

| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Measures metabolic activity as an indicator of cell viability. | Identifying derivatives with cytotoxic or cytostatic effects against cancer cell lines. | nih.gov |

| High-Content Screening (HCS) | Uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells. | Assessing effects on cell morphology, protein localization, and other complex cellular events to understand the mechanism of action. | nih.gov |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2,6-dichlorophenyl)oxazole, and how do reaction conditions influence yield and purity?

- Answer : The compound can be synthesized via cyclization of precursors like 2,6-dichlorophenyl-substituted intermediates. For example, oxazole derivatives are often prepared using Cu-catalyzed coupling reactions (e.g., coupling 2-amino-oxadiazole with aryl iodides) . Reaction conditions such as temperature (optimized at 80–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (5–10 mol% CuI) significantly affect yield (reported 60–85%) and purity. Impurities like unreacted dichlorophenyl intermediates or over-chlorinated byproducts require rigorous TLC or HPLC monitoring .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- Answer :

- NMR : H NMR (δ 7.35–7.55 ppm for aromatic protons) and C NMR (δ 150–160 ppm for oxazole carbons) confirm regiochemistry .

- X-ray crystallography : Single-crystal studies reveal dihedral angles between the oxazole and dichlorophenyl rings (e.g., 4.0–5.4°), validating spatial orientation .

- Mass spectrometry : ESI-MS ([M+H] at m/z 263.51) aligns with molecular weight calculations .

Q. What purification strategies effectively isolate this compound from reaction mixtures?

- Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol/water (1:3) improves purity (>95%), while HPLC (C18 column, acetonitrile/water mobile phase) resolves stereoisomers or halogenated contaminants .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral this compound derivatives?

- Answer : Enantioselective synthesis requires chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) or asymmetric catalysis. For example, Pd-catalyzed couplings with BINAP ligands induce enantiomeric excess (ee >90%) . Polarimetric analysis and chiral HPLC (Chiralpak AD-H column) validate enantiopurity .

Q. What mechanistic insights explain contradictory reactivity in halogenated oxazole derivatives under nucleophilic conditions?

- Answer : The electron-withdrawing 2,6-dichlorophenyl group deactivates the oxazole ring, reducing nucleophilic substitution at C-2/C-4. However, DFT studies show that steric hindrance at C-5 (due to dichlorophenyl substitution) can paradoxically enhance regioselectivity in cross-coupling reactions . Kinetic isotopic experiments (e.g., C labeling) and in situ IR spectroscopy help resolve such contradictions .

Q. How do computational models (e.g., DFT, molecular docking) predict the bioactivity of this compound analogs?

- Answer : In silico studies using AutoDock Vina or Schrödinger Suite correlate structural features (e.g., Cl-substitution patterns) with target binding (e.g., HIV-1 reverse transcriptase inhibition). QSAR models highlight logP (2.8–3.5) and polar surface area (45–60 Ų) as critical for membrane permeability . Experimental validation via enzyme assays (IC values) is essential to confirm predictions .

Q. What strategies address discrepancies between theoretical and experimental vibrational spectra (IR/Raman) for this compound?

- Answer : Discrepancies often arise from crystal packing effects or solvent interactions. Solid-state IR (KBr pellet) vs. solution-phase spectra (in DMSO) can identify hydrogen bonding or π-stacking artifacts. Frequency calculations (B3LYP/6-311+G(d,p)) with Grimme’s D3 dispersion correction improve agreement with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。